molecular formula C9H10FNOS B2470178 3-Fluoro-2-(thiolan-3-yloxy)pyridine CAS No. 2196212-60-7

3-Fluoro-2-(thiolan-3-yloxy)pyridine

Cat. No.: B2470178
CAS No.: 2196212-60-7
M. Wt: 199.24
InChI Key: DSMLSPUZBAFUFT-UHFFFAOYSA-N
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Description

3-Fluoro-2-(thiolan-3-yloxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has the molecular formula C9H10FNOS and a molecular weight of 199.24 g/mol. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a thiolan-3-yloxy group at the 2-position.

Scientific Research Applications

3-Fluoro-2-(thiolan-3-yloxy)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to the unique properties conferred by the fluorine atom.

    Industry: Utilized in the development of new materials and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500 °C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The specific conditions and reagents used can vary depending on the desired product and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(thiolan-3-yloxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-2-(thiolan-3-yloxy)pyridine include other fluorinated pyridines such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a thiolan-3-yloxy group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-2-(thiolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNOS/c10-8-2-1-4-11-9(8)12-7-3-5-13-6-7/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMLSPUZBAFUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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